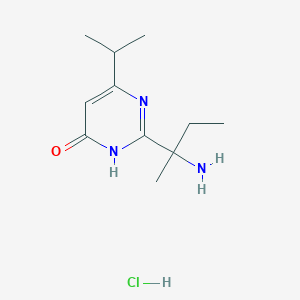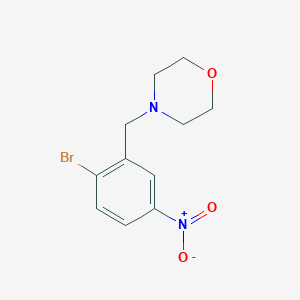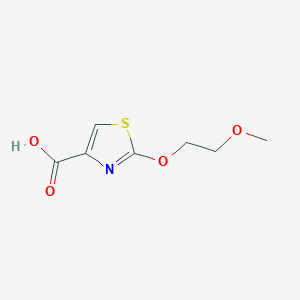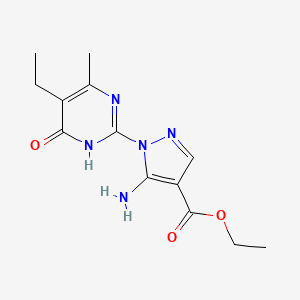
ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
Vue d'ensemble
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the ethyl, amino, and carboxylate groups suggest that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyrazole ring attached to a pyrimidine ring. The pyrazole ring is substituted with an amino group and a carboxylate group, while the pyrimidine ring carries an ethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate and amino groups could impact its solubility, while the aromatic pyrazole and pyrimidine rings could influence its stability .Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
Ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate has been a focus in the development of novel pyrazole derivatives with potential antimicrobial and anticancer properties. Studies have found that compounds derived from this chemical show significant in vitro activity against various microbial strains and cancer cell lines. For example, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated higher anticancer activity than the reference drug, doxorubicin, in some cases, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitubercular Activity
Another significant area of research is the exploration of this compound in anti-tubercular therapy. Synthesis of derivatives like ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate has led to the identification of active agents against Mycobacterium tuberculosis. This research has implications for developing new treatments for tuberculosis, a major global health issue (Vavaiya et al., 2022).
Synthesis of Heterocyclic Compounds
The chemical is also utilized in synthesizing various heterocyclic compounds. These compounds are of interest due to their potential biocidal properties and could be useful in developing new antimicrobial agents. Research in this area focuses on transforming the compound into related heterocyclic systems and evaluating their biological activity against different microbial strains (Youssef et al., 2011).
Development of Fluorescent Molecules
Research has also explored the use of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, in synthesizing novel fluorescent molecules. These molecules have potential applications in various scientific fields, including biochemistry and medical diagnostics, due to their fluorescence properties (Wu et al., 2006).
Mécanisme D'action
Target of Action
Compounds similar to “ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate” often interact with various receptors or enzymes in the body. The specific targets would depend on the exact structure of the compound and could range from proteins involved in signal transduction to enzymes involved in metabolic processes .
Mode of Action
The compound might bind to its target(s) and modulate their activity, leading to changes in cellular processes. The exact nature of these interactions would depend on the specific targets and the structure of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets enzymes involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-4-8-7(3)16-13(17-11(8)19)18-10(14)9(6-15-18)12(20)21-5-2/h6H,4-5,14H2,1-3H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFXUVKZRPAWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=C(C=N2)C(=O)OCC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


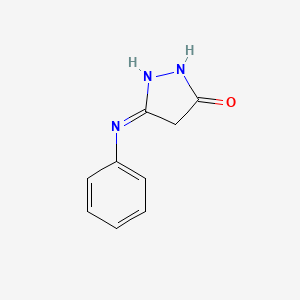
![5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione](/img/structure/B1489648.png)
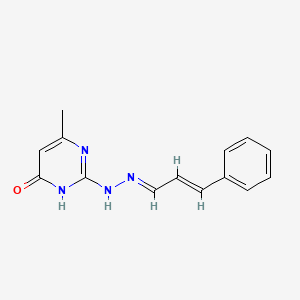
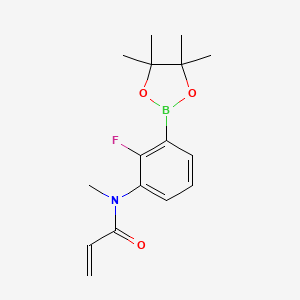
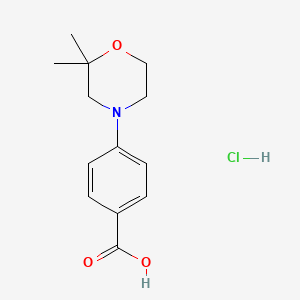
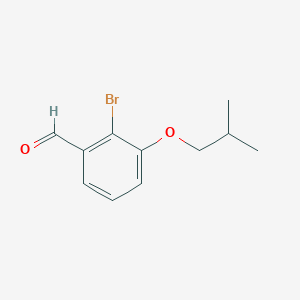
![5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione](/img/structure/B1489654.png)
![6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1489655.png)
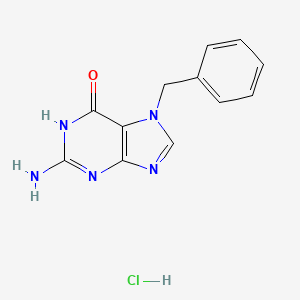
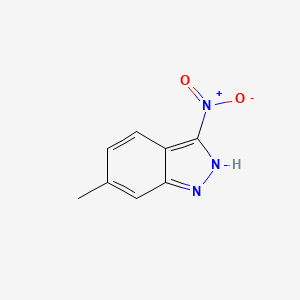
![4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1489661.png)
